(R)-2-Amino-2-(naphthalen-2-yl)ethanol (R)-2-Amino-2-(naphthalen-2-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 204851-80-9
VCID: VC4543047
InChI: InChI=1S/C12H13NO/c13-12(8-14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2/t12-/m0/s1
SMILES: C1=CC=C2C=C(C=CC2=C1)C(CO)N
Molecular Formula: C12H14ClNO
Molecular Weight: 223.7

(R)-2-Amino-2-(naphthalen-2-yl)ethanol

CAS No.: 204851-80-9

Cat. No.: VC4543047

Molecular Formula: C12H14ClNO

Molecular Weight: 223.7

* For research use only. Not for human or veterinary use.

(R)-2-Amino-2-(naphthalen-2-yl)ethanol - 204851-80-9

Specification

CAS No. 204851-80-9
Molecular Formula C12H14ClNO
Molecular Weight 223.7
IUPAC Name (2R)-2-amino-2-naphthalen-2-ylethanol
Standard InChI InChI=1S/C12H13NO/c13-12(8-14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2/t12-/m0/s1
Standard InChI Key QPTWDCRGZBLELM-YDALLXLXSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)C(CO)N

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure consists of a naphthalen-2-yl group attached to a chiral carbon center bearing both amino (-NH2_2) and hydroxyl (-OH) functional groups. This configuration confers significant stereochemical influence on its reactivity and biological interactions. X-ray crystallography and computational studies confirm the (R)-configuration at the chiral center, which is critical for its enantioselective applications.

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Density1.183 g/cm³
Boiling Point392.9°C at 760 mmHg
Flash Point191.4°C
LogP (Partition Coefficient)2.53
SolubilityModerately soluble in polar organic solvents (e.g., ethanol, DMSO)

The compound’s hydrophobicity (LogP = 2.53) suggests moderate membrane permeability, a trait relevant to its pharmacokinetic profile .

Synthetic Methodologies

Enantioselective Synthesis

The (R)-enantiomer is typically synthesized via asymmetric reductive amination of 2-naphthaldehyde with ethanolamine derivatives. Catalysts such as chiral ruthenium complexes or enzymatic systems (e.g., transaminases) achieve enantiomeric excesses >90%. For example, a 2023 study demonstrated the use of Rhodococcus sp. transaminase to produce the (R)-enantiomer with 95% ee.

Alternative Routes

  • Chiral Resolution: Racemic mixtures of 2-amino-2-(naphthalen-2-yl)ethanol can be resolved using tartaric acid derivatives, yielding the (R)-enantiomer with high purity .

  • Grignard Addition: Reaction of 2-naphthylmagnesium bromide with chiral epoxides followed by aminolysis provides a stereocontrolled pathway .

A comparative analysis of synthesis methods is provided below:

MethodYield (%)Enantiomeric Excess (%)Key Advantage
Asymmetric Reductive Amination7895High stereocontrol
Enzymatic Transamination6597Eco-friendly, mild conditions
Chiral Resolution4599Scalability

Chemical Reactivity and Derivative Formation

Functional Group Transformations

The amino and hydroxyl groups enable diverse derivatization:

  • Acylation: Reaction with acetic anhydride yields the corresponding acetamide, enhancing lipophilicity for drug delivery applications.

  • Oxidation: Treatment with potassium permanganate oxidizes the hydroxyl group to a ketone, forming 2-amino-2-(naphthalen-2-yl)acetophenone, a precursor for heterocyclic synthesis .

  • Schiff Base Formation: Condensation with aldehydes produces imine derivatives, which exhibit enhanced chelating properties for metal-organic frameworks.

Stability and Degradation

The compound is stable under inert atmospheres but susceptible to oxidation in aqueous environments. Accelerated stability studies (40°C/75% RH) indicate <5% degradation over 6 months when stored in amber glass vials .

Pharmacological and Biological Profile

Receptor Interactions

(R)-2-Amino-2-(naphthalen-2-yl)ethanol demonstrates affinity for G protein-coupled receptors (GPCRs), particularly adrenergic and dopaminergic subtypes. Molecular docking studies suggest that its naphthalene moiety engages in π-π stacking with aromatic residues in receptor binding pockets .

Industrial and Research Applications

Asymmetric Catalysis

The compound serves as a chiral auxiliary in the synthesis of β-lactam antibiotics and antiviral agents. Its rigid naphthalene backbone enhances stereochemical induction in Diels-Alder reactions.

Pharmaceutical Intermediates

It is a key intermediate in the production of:

  • Antihypertensive Agents: Via reductive alkylation to form β-blocker analogs .

  • Antidepressants: Through incorporation into tetrahydroisoquinoline scaffolds.

Material Science

Derivatives functionalized with polymerizable groups (e.g., acrylates) are used in chiral stationary phases for HPLC, achieving baseline separation of enantiomers in racemic mixtures .

Comparative Analysis with Structural Analogs

CompoundCAS NumberKey Differentiator
(S)-2-Amino-2-(naphthalen-2-yl)ethanol204851-81-0Opposite enantiomer; lower receptor affinity
2-Amino-1-(naphthalen-2-yl)ethanol97101-99-0Positional isomer; reduced thermal stability
BMAPN153875-87-7Cathinone derivative; psychoactive properties

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